3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the formation of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction. This involves the reaction of the benzothiazole derivative with an allyl halide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced by reacting the intermediate compound with a methoxy reagent, such as dimethyl sulfate, under basic conditions.
Formation of the Hydrobromide Salt: Finally, the hydrobromide salt is formed by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzothiazole ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. Benzothiazole derivatives have shown promise in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Material Science: The compound’s unique chemical properties make it useful in developing new materials with specific electronic or optical properties.
Biological Research: It is used as a molecular probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2(3H)-benzothiazolone
- 3-allyl-6-methyl-3H-benzothiazol-2-ylideneamine hydrobromide
Uniqueness
3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or material properties, making it valuable for specific applications.
Properties
IUPAC Name |
6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.BrH/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZRAACULOAPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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